molecular formula C19H26O2 B7838580 7-alpha-Methyl-estra-4-ene-3,17-dione

7-alpha-Methyl-estra-4-ene-3,17-dione

Cat. No.: B7838580
M. Wt: 286.4 g/mol
InChI Key: IHFREKJAIFEZMQ-PTJNLXJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is structurally similar to nandrolone, a well-known anabolic steroid, but with a methyl group at the 7-alpha position. This compound has gained attention for its potential use in bodybuilding and performance enhancement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-alpha-Methyl-estra-4-ene-3,17-dione typically involves the modification of nandrolone

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques to ensure purity and consistency. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-alpha-Methyl-estra-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions often use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions may involve halogenation using chlorine (Cl2) or bromine (Br2).

Major Products Formed:

  • Oxidation: Formation of ketones and carboxylic acids.

  • Reduction: Production of alcohols and aldehydes.

  • Substitution: Generation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-alpha-Methyl-estra-4-ene-3,17-dione is used as a precursor for the synthesis of other steroid compounds. Its structural similarity to nandrolone makes it valuable in the development of new anabolic agents.

Biology: In biological research, this compound is used to study the effects of anabolic steroids on muscle growth and metabolism. It helps in understanding the mechanisms of muscle hypertrophy and the role of androgens in muscle development.

Medicine: Medically, this compound has been investigated for its potential use as a male contraceptive. Its ability to suppress testosterone production makes it a candidate for developing non-hormonal contraceptive methods.

Industry: In the industry, this compound is used in the production of anabolic steroids for veterinary and livestock applications. It helps in promoting growth and improving feed efficiency in animals.

Mechanism of Action

The mechanism of action of 7-alpha-Methyl-estra-4-ene-3,17-dione involves its interaction with androgen receptors in the body. By binding to these receptors, it exerts anabolic effects, promoting muscle growth and protein synthesis. The compound also inhibits the production of endogenous testosterone, leading to a decrease in estrogen levels and an increase in muscle mass.

Molecular Targets and Pathways:

  • Androgen Receptors: Activation of androgen receptors in muscle cells.

  • Testosterone Production: Inhibition of the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced testosterone synthesis.

Comparison with Similar Compounds

  • Nandrolone: Structurally similar, but without the methyl group at the 7-alpha position.

  • Trestolone: The active form of 7-alpha-Methyl-estra-4-ene-3,17-dione, used as an injectable anabolic steroid.

  • Other Prohormones: Various other prohormones used in bodybuilding and performance enhancement.

Uniqueness: this compound is unique due to its specific structural modification, which enhances its anabolic properties while minimizing estrogenic side effects. This makes it a preferred choice for those seeking muscle growth without the unwanted side effects associated with other anabolic steroids.

Properties

IUPAC Name

(7R)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14?,15?,16?,18?,19?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFREKJAIFEZMQ-PTJNLXJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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